N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide
Description
Propriétés
Numéro CAS |
1014048-10-2 |
|---|---|
Formule moléculaire |
C21H22N6O3 |
Poids moléculaire |
406.446 |
Nom IUPAC |
N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-12-17(24-20(30)19(29)22-11-10-14-6-3-2-4-7-14)27(26-13)21-23-16-9-5-8-15(16)18(28)25-21/h2-4,6-7,12H,5,8-11H2,1H3,(H,22,29)(H,24,30)(H,23,25,28) |
Clé InChI |
GPEOTXOZASWHEJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C3=NC4=C(CCC4)C(=O)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on the latest research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 410.5 g/mol. The structure includes various functional groups such as oxalamide and pyrazole moieties, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1014047-16-5 |
Synthesis
The synthesis of N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide involves multiple steps typically including the formation of the pyrazole and cyclopentapyrimidine rings followed by oxalamide coupling. Specific protocols may vary, but they often employ standard organic synthesis techniques such as refluxing and purification through crystallization or chromatography.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide. For instance:
- Efficacy Against Viral Infections : Research indicates that derivatives of pyrazole compounds exhibit significant antiviral activity against various viruses including herpes simplex virus (HSV) and respiratory syncytial virus (RSV). For example, a related pyrazole amide was shown to reduce HSV plaque formation by 69% at a concentration of 0.5 mg/mL .
- Mechanism of Action : The mechanism through which these compounds exert their antiviral effects often involves inhibition of viral replication processes or interference with viral entry into host cells. The selectivity index (TC50/IC50) is crucial for evaluating their safety and efficacy profiles.
Antimicrobial Activity
In addition to antiviral properties, the compound may also exhibit antimicrobial activities:
- Bacterial Inhibition : Related compounds have demonstrated antibacterial effects against pathogenic bacteria comparable to standard treatments like chloramphenicol .
- Selectivity and Toxicity : The biological activity is often assessed using IC50 values in various assays to determine the concentration required to inhibit growth by 50%. For instance, compounds in similar classes have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against target pathogens .
Case Studies
Several case studies provide insights into the effectiveness of this compound:
- Study on Antiviral Efficacy : A study evaluated several pyrazole derivatives for their ability to inhibit RSV replication in vitro, with some compounds achieving EC50 values as low as 6.7 μM .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of oxalamide derivatives, revealing promising results against Gram-positive bacteria with IC50 values significantly lower than those of traditional antibiotics .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () serves as a relevant comparator due to its fused heterocyclic system and substituent diversity . Key differences include:
- Core Heterocycles: The target compound’s cyclopenta[d]pyrimidinone and pyrazole rings contrast with 2d’s tetrahydroimidazo[1,2-a]pyridine core. The former contains two nitrogen atoms in the pyrimidinone ring, while 2d has one nitrogen in the imidazole ring.
Physical and Spectroscopic Properties
Méthodes De Préparation
Cyclopenta[d]Pyrimidin-4-One Core Synthesis
The cyclopenta[d]pyrimidin-4-one scaffold forms the foundational heterocycle. A validated method involves cyclizing 2-amino-1-cyclopentenecarboxylic acid methyl ester with formamide in butanol under reflux conditions (100–110°C for 3–5 hours). Sodium methylate acts as a base catalyst, achieving yields up to 75% after recrystallization with isopropanol. Alternative approaches utilize phosphoryl trichloride (POCl₃) for dehydrative cyclization of amino-pyrimidine precursors, though this method requires stringent moisture control.
Key Reaction Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 100–110°C | 68–75 |
| Solvent | Butanol | – |
| Catalyst | Sodium methylate | – |
| Reaction Time | 3–5 hours | – |
Pyrazole Ring Formation
The 3-methyl-1H-pyrazol-5-yl moiety is introduced via a cyclocondensation reaction. Drawing from triazolopyrimidine syntheses, 5-amino-1-phenyl-1H-1,2,4-triazole derivatives react with β-keto esters (e.g., ethyl acetoacetate) in ethanol under reflux (24 hours) using 10 mol% APTS catalyst. For the target compound, hydrazine derivatives are condensed with diketones or keto-esters to form the pyrazole ring.
Example Protocol
- Combine cyclopenta[d]pyrimidin-4-one (1 eq), hydrazine hydrate (1.2 eq), and ethyl acetoacetate (1.1 eq) in ethanol.
- Heat at 80°C for 12–18 hours.
- Purify via column chromatography (hexane/ethyl acetate, 3:1).
Oxalamide Bridge Installation
The oxalamide group is introduced via a two-step acylation. First, the primary amine of the pyrazole intermediate reacts with oxalyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours. Subsequent coupling with phenethylamine occurs in tetrahydrofuran (THF) under reflux (6–8 hours).
Critical Considerations
- Temperature Control : Excess heat during oxalyl chloride reaction leads to over-acylation byproducts.
- Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.
- Stoichiometry : A 1:1.05 ratio of pyrazole amine to oxalyl chloride optimizes yield (82%).
Representative Data
| Step | Reagents | Yield (%) |
|---|---|---|
| Oxalyl Chloride | DCM, 0–5°C | 85 |
| Phenethylamine | THF, reflux | 78 |
Purification and Characterization
Final purification employs recrystallization (ethanol/ether) or preparative HPLC (C18 column, acetonitrile/water). Structural validation via ¹H NMR typically shows:
- Pyrimidine CH₃ singlet at δ 2.45–2.50 ppm.
- Oxalamide NH signals at δ 8.74–12.33 ppm.
- Aromatic protons (pyrazole, phenethyl) at δ 7.20–8.78 ppm.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation :
Electron-withdrawing groups on the cyclopenta[d]pyrimidinone direct substitution to the 2-position, minimizing isomeric byproducts.Oxalyl Chloride Handling :
In situ generation of the acyl chloride intermediate reduces decomposition risks.Scale-Up Limitations :
Batch reactions >10 mmol show yield drops due to exothermic side reactions; gradual reagent addition mitigates this.
Comparative Analysis of Synthetic Routes
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Amidation | THF | None | 25 | 65–75 |
| Cyclization | DCM | Pd(OAc)₂ | 50 | 80–85 |
Basic: What analytical techniques confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆) identifies proton environments (e.g., pyrazole NH at δ 10.2–11.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 506.2012) .
- HPLC : Reverse-phase C18 columns (ACN/water, 0.1% TFA) assess purity (>95%) .
Q. Table 2: Analytical Parameters
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| ¹H NMR | δ 7.2–7.4 (phenethyl aromatic) | Substituent confirmation |
| HRMS | m/z 506.2012 (calc. 506.2008) | Molecular formula validation |
Basic: How is preliminary biological activity screened?
Methodological Answer:
- Enzyme assays : Test kinase inhibition (e.g., CDK2) using ATP-competitive assays (IC₅₀ values) .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ 2–5 µM) .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD < 100 nM) .
Advanced: What mechanistic insights exist for its reactions?
Methodological Answer:
- Amide bond cleavage : Acidic hydrolysis (HCl/EtOH, reflux) yields carboxylic acid and amine fragments, analyzed via TLC .
- Heterocyclic ring modifications : Pd-catalyzed Suzuki coupling introduces aryl groups at the pyrimidine position .
- Redox behavior : Cyclic voltammetry reveals oxidation peaks at +1.2 V (pyrazole ring) .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Core modifications : Replace the cyclopenta[d]pyrimidin-4-one moiety with quinazolinone to assess potency shifts .
- Substituent effects : Compare phenethyl vs. benzyl groups on oxalamide using IC₅₀ values .
Q. Table 3: SAR of Key Derivatives
| Derivative | R Group | CDK2 IC₅₀ (µM) | Notes |
|---|---|---|---|
| Parent | Phenethyl | 0.8 | Reference |
| A | Benzyl | 3.2 | Reduced activity |
| B | 4-Fluorophenethyl | 0.5 | Enhanced selectivity |
Advanced: How to identify molecular targets in complex biological systems?
Methodological Answer:
- Chemical proteomics : Use biotin-tagged analogs for pull-down assays followed by LC-MS/MS .
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound .
- Molecular docking : Simulate binding to ATP pockets of kinases (AutoDock Vina) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. MCF7) to rule out cell-type specificity .
- Metabolic stability : Test hepatic microsome stability (t₁/₂ > 60 min) to confirm activity is not due to metabolites .
- Orthogonal assays : Compare SPR binding data with functional kinase assays to distinguish direct vs. indirect effects .
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